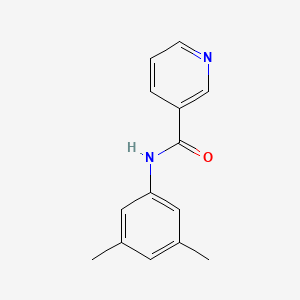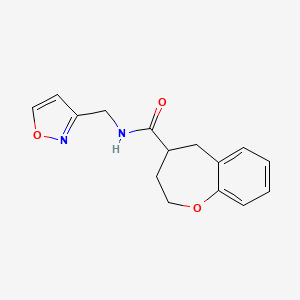![molecular formula C15H11NO5S B5547032 4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)
4-formylphenyl [(2-nitrophenyl)thio]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-formylphenyl [(2-nitrophenyl)thio]acetate often involves nucleophilic substitution reactions and the strategic use of protecting groups to facilitate the introduction of functional groups at specific sites on the molecule. For instance, the synthesis of 4-nitrophenyl beta-glycosides of the 3-thio and 4-thio analogues demonstrates the use of sulfonate derivatives and sulfamidate intermediates for introducing thio functionalities, highlighting the synthetic challenges and strategies in constructing such molecules (Hongming Chen & S. Withers, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-formylphenyl [(2-nitrophenyl)thio]acetate is often characterized by intricate interplays of hydrogen bonding, pi-pi stacking, and other non-covalent interactions that define their solid-state architecture. For example, the study of 2,6-diiodo-4-nitrophenyl acetate revealed how iodo-nitro interactions and aromatic pi-pi-stacking interactions contribute to the supramolecular structure in different dimensions (S. J. Garden et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of 4-formylphenyl [(2-nitrophenyl)thio]acetate derivatives involves a wide range of reactions, including nucleophilic substitutions and radical processes. For example, substitution reactions of nitrothiophens and their derivatives with lithium 2-nitropropan-2-ide showcase the complexity of ionic and radical mechanisms in modifying the thiophen ring and introducing new functional groups (P. Newcombe & R. Norris, 1979).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystalline structures, are closely related to their molecular architecture and the nature of their functional groups. Studies often involve detailed crystallographic analyses to understand how structural features impact physical properties.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are defined by the functional groups present in the molecule. For instance, the behavior of 4-nitrophenyl acetate derivatives under base-catalyzed conditions offers insights into the effects of ultrasound on hydrolysis rates, demonstrating the influence of solvent interactions and the role of sonication in modifying reaction kinetics (S. Salmar et al., 2006).
科学的研究の応用
Hydrogen Bonding and Deprotonation Equilibria
Studies have detailed the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including those related to 4-formylphenyl [(2-nitrophenyl)thio]acetate. These interactions are crucial in understanding the chemical behavior and potential applications of these compounds in designing more effective receptors and catalysts in organic synthesis (Pérez-Casas & Yatsimirsky, 2008).
DNA-binding Studies and Biological Activities
Research on nitrosubstituted acyl thioureas has shown significant DNA interaction capabilities, suggesting potential applications in the development of novel anticancer agents and antibacterial compounds. These studies underline the importance of nitrosubstituted derivatives in pharmaceutical research and their potential in therapeutic applications (Tahir et al., 2015).
Reductive Amidation of Nitro Arenes
In organic synthesis, the reductive amidation of aryl nitro compounds, including applications in the synthesis of medically relevant molecules like acetaminophen, showcases the versatility of nitro arenes and their derivatives in synthesizing complex organic molecules (Bhattacharya et al., 2006).
Effects on Methanogenic Systems
The impact of nitrophenols, closely related to the functional groups in 4-formylphenyl [(2-nitrophenyl)thio]acetate, on acetate-utilizing methanogenic systems has been studied to understand the environmental and toxicological implications of these compounds. Such research is vital for assessing the environmental risk of nitrophenyl derivatives (Haghighi Podeh et al., 1995).
Grafting on Surfaces
The potential for grafting nitrophenyl groups on carbon and metallic surfaces without electrochemical induction opens new avenues in material science for modifying surface properties for various applications, including sensors, catalysis, and electronic devices (Adenier et al., 2005).
Chromoionophore for Acetate Binding and Sensing
A thiourea-based chromoionophore, related in functional group chemistry to 4-formylphenyl [(2-nitrophenyl)thio]acetate, has been developed for the highly selective binding and sensing of acetate. This application is crucial for analytical chemistry, highlighting the potential of these compounds in developing new sensors (Kato et al., 2001).
特性
IUPAC Name |
(4-formylphenyl) 2-(2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-9-11-5-7-12(8-6-11)21-15(18)10-22-14-4-2-1-3-13(14)16(19)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWYWHCXMRHKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formylphenyl) 2-(2-nitrophenyl)sulfanylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)
![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)


![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)